Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate
Description
Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate is a bicyclic amine derivative featuring an azetidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a cyclobutylmethylamine moiety. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for developing central nervous system (CNS) agents or kinase inhibitors. Its structural rigidity, imparted by the azetidine and cyclobutane rings, enhances binding specificity in drug-receptor interactions .
Properties
IUPAC Name |
tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-10(8-15)11(14)9-5-4-6-9/h9-11H,4-8,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNHIGBPJIWQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C2CCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with an appropriate cyclobutylmethylamine derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl azetidine-1-carboxylate and cyclobutylmethylamine, with solvents such as dichloromethane or tetrahydrofuran. The reaction may be catalyzed by a base such as triethylamine or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary or primary amines. Substitution reactions can result in the formation of various functionalized derivatives .
Scientific Research Applications
Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues, their substituents, and synthetic yields:
*Estimated based on molecular formula (C13H24N2O2).
Key Observations:
- Substituent Complexity: The cyclobutylmethylamine group in the target compound provides steric bulk compared to simpler substituents like aminomethyl or aryl groups . This may enhance target selectivity but complicate synthesis.
- Synthetic Yields : Phosphorylated derivative 104 achieves a higher yield (59%) than the methoxyphenyl analogue 11 (50%), likely due to optimized coupling conditions .
Physicochemical and Spectral Properties
Molecular Weight and Stability:
- The Boc-protected azetidine scaffold confers stability across analogues, with molecular weights ranging from 186.25 to 443.41 g/mol.
- Cyclobutyl-containing derivatives exhibit higher hydrophobicity, as evidenced by retention factors (Rf) in chromatographic analyses (e.g., Rf = 0.40 for pyrimidine-linked analogues ).
Spectral Data:
Biological Activity
Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C13H24N2O2. This compound features a tert-butyl ester group, an azetidine ring, and an amino group attached to a cyclobutylmethyl moiety. Its unique structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry.
The synthesis of this compound typically involves the reaction of tert-butyl azetidine-1-carboxylate with cyclobutylmethylamine under controlled conditions. Common solvents used include dichloromethane or tetrahydrofuran, often catalyzed by bases such as triethylamine or sodium hydride. The compound can undergo several chemical reactions, including:
- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
- Reduction : Can yield secondary or primary amines.
- Substitution : The tert-butyl ester group can be replaced with other functional groups through nucleophilic substitution reactions.
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly its potential as a bioactive compound with antimicrobial and anticancer properties.
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or modulator, influencing various biochemical pathways. The exact mechanism is contingent on the specific application and molecular context.
Research Findings
- Anticancer Activity : Preliminary studies suggest that derivatives of azetidine compounds exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). For instance, compounds similar to this compound have demonstrated IC50 values in the micromolar range against these cell lines, indicating significant potential for further development as anticancer agents .
- Apoptosis Induction : Flow cytometry analysis revealed that certain derivatives induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .
- Comparative Studies : When compared to established anticancer drugs like doxorubicin, some azetidine derivatives showed comparable or enhanced activity against targeted cancer cell lines .
Table 1: Biological Activity of Azetidine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | Apoptosis induction |
| Similar Compound A | U-937 | 0.78 | Caspase activation |
| Doxorubicin | MCF-7 | 1.93 | DNA intercalation |
Table 2: Summary of Reaction Conditions for Synthesis
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Room temperature |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Nucleophiles (amines) | Basic/acidic conditions |
Q & A
Q. Why do NMR spectra vary across studies, and how can this be resolved?
- Methodological Answer :
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl3; Boc carbonyl shifts differ by ~0.3 ppm. Standardize solvent conditions for cross-study validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
